molecular formula C9H13Br2N B1522112 4-(bromomethyl)-N,N-dimethylaniline hydrobromide CAS No. 1116572-69-0

4-(bromomethyl)-N,N-dimethylaniline hydrobromide

Cat. No. B1522112
M. Wt: 295.01 g/mol
InChI Key: WEGMBLHSAUWHFG-UHFFFAOYSA-N
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Description

4-(bromomethyl)-N,N-dimethylaniline hydrobromide is likely a brominated derivative of N,N-dimethylaniline, which is a type of aromatic amine. The bromomethyl group (-CH2Br) is attached to the fourth carbon of the aniline ring .


Molecular Structure Analysis

The molecular structure would consist of a benzene ring (from the aniline) with a bromomethyl group and a dimethylamino group attached. The exact structure would depend on the positions of these groups on the benzene ring .


Chemical Reactions Analysis

As a brominated compound, it would be expected to undergo reactions typical of alkyl halides, such as nucleophilic substitution or elimination. The presence of the amine group may also influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure of the compound. As an alkyl halide, we might expect it to have higher boiling and melting points than the parent hydrocarbon. The presence of the polar amine might make it somewhat soluble in polar solvents .

Scientific Research Applications

Electrochemical Decomposition Pathways

The study by Arias, Brillas, and Costa (1990) explores the electrochemical oxidation pathways of compounds closely related to 4-(bromomethyl)-N,N-dimethylaniline hydrobromide, highlighting its potential role in electrochemical synthesis and the formation of complex organic structures, such as dimeric compounds through oxidation processes in various acidic mediums. This research provides insights into the electroactive species and oxidation mechanisms that are fundamental to the synthesis and decomposition of aromatic amine derivatives Arias, Brillas, & Costa, 1990.

Synthesis and Optimization

Zhang Xing-chen (2008) describes a method for synthesizing 4-bromo-N,N-dimethylaniline through a substitution reaction, emphasizing the importance of reaction conditions like temperature and molar ratios for achieving high yields. This research underscores the synthetic versatility of 4-(bromomethyl)-N,N-dimethylaniline hydrobromide as a building block in organic synthesis and the optimization strategies for its preparation Zhang Xing-chen, 2008.

Application in Organic Electronic Devices

Shen et al. (2007) report on the microwave-assisted palladium-catalysed amination between 2,4-dimethylaniline and 4,4'-dibromobiphenyl, leading to the creation of polytriarylamines. This study highlights the application of related compounds in the development of materials for organic electronic devices, demonstrating the broader implications of 4-(bromomethyl)-N,N-dimethylaniline hydrobromide in advanced material science and technology Shen, McCairn, Morrison, & Turner, 2007.

Mechanistic Insights in Organic Reactions

The work by Oyama and Higuchi (2002) on the electron-transfer stopped-flow method investigates the reactions of 4-bromo-N, N-dimethylaniline cation radical, providing mechanistic insights into the behavior of brominated aromatic amines under electron-transfer conditions. This research is crucial for understanding the kinetics and mechanisms of reactions involving 4-(bromomethyl)-N,N-dimethylaniline hydrobromide derivatives Oyama & Higuchi, 2002.

Safety And Hazards

Based on the safety data for similar compounds, it’s likely that this compound would be harmful if swallowed, inhaled, or in contact with the skin. It may also cause eye irritation. Proper protective measures should be taken when handling this compound .

Future Directions

The potential applications and future directions for this compound would depend largely on its specific properties and reactivity. It could potentially be used as a building block for the synthesis of more complex molecules .

properties

IUPAC Name

4-(bromomethyl)-N,N-dimethylaniline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN.BrH/c1-11(2)9-5-3-8(7-10)4-6-9;/h3-6H,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGMBLHSAUWHFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(bromomethyl)-N,N-dimethylaniline hydrobromide

CAS RN

1116572-69-0
Record name 4-(Dimethylamino)benzyl bromide hydrobromide, tech
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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